An In-depth Technical Guide to Ethyl 3-bromo-2-fluorobenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 3-bromo-2-fluorobenzoate: Properties, Synthesis, and Applications
Introduction: A Versatile Halogenated Building Block
Ethyl 3-bromo-2-fluorobenzoate is a synthetically valuable aromatic compound characterized by a unique substitution pattern on the benzene ring. With a bromine atom, a fluorine atom, and an ethyl ester group strategically positioned, this molecule serves as a highly versatile intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of multiple, distinct reactive sites—the C-Br bond amenable to cross-coupling, the activating/directing effects of the fluorine atom, and the ester functionality for further modification—allows for its precise incorporation into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic characterization, and core applications, offering field-proven insights for researchers and drug development professionals.
Section 1: Core Physicochemical and Structural Properties
The fundamental properties of Ethyl 3-bromo-2-fluorobenzoate dictate its handling, reactivity, and analytical profile. These characteristics are summarized in the table below. The combination of a lipophilic aromatic ring and an ester group results in a moderate predicted octanol-water partition coefficient (XLogP3) of 2.9, suggesting good solubility in common organic solvents.[1]
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-bromo-2-fluorobenzoate | [1] |
| CAS Number | 334792-76-6 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | Colorless Liquid | N/A |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)Br)F | [1] |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Section 2: Synthesis, Handling, and Storage
Synthetic Pathway: Esterification of the Carboxylic Acid Precursor
Ethyl 3-bromo-2-fluorobenzoate is most commonly prepared via the esterification of its parent carboxylic acid, 3-bromo-2-fluorobenzoic acid. This precursor can be synthesized through methods such as the ortho-lithiation of 1-bromo-2-fluorobenzene followed by quenching with carbon dioxide. The subsequent esterification is a standard and high-yielding transformation.
Experimental Protocol: Fischer Esterification
This protocol describes a representative Fischer esterification for the synthesis of Ethyl 3-bromo-2-fluorobenzoate from its corresponding carboxylic acid.
Materials:
-
3-bromo-2-fluorobenzoic acid (1.0 equiv)
-
Anhydrous Ethanol (EtOH, ~20-fold excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 equiv)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-2-fluorobenzoic acid and anhydrous ethanol.
-
Acid Catalysis: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with DCM or EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution) until the effervescence ceases, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-bromo-2-fluorobenzoate.
-
Purification: The crude product, if necessary, can be purified by vacuum distillation or column chromatography on silica gel.
Safety, Handling, and Storage
As with related halogenated aromatic esters, appropriate safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[2][4]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[3][4][7] Keep the container tightly closed.[3]
Section 3: Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.2 ppm), corresponding to the three protons on the benzene ring. The ethyl group will present as a characteristic quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm. The ortho-fluorine atom will introduce complex splitting patterns (coupling) to the adjacent aromatic protons.
-
¹³C NMR: The carbon spectrum will display nine unique signals. Key expected resonances include the carbonyl carbon (~164 ppm), the carbons of the ethyl group (~62 ppm for O-CH₂ and ~14 ppm for CH₃), and six distinct aromatic carbon signals. The signals for carbons bonded to or near the fluorine atom will appear as doublets due to C-F coupling. The carbon atom directly bonded to bromine (C3) will be significantly shielded compared to its non-brominated counterpart.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by several key absorptions. A strong, sharp peak around 1720-1740 cm⁻¹ is characteristic of the C=O (ester carbonyl) stretch.[11] The 1250-1300 cm⁻¹ region will feature a strong C-O stretching band. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1000-1200 cm⁻¹ and 500-650 cm⁻¹ , respectively.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum will show a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z = 246 and m/z = 248 are expected.[10] Key fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) to give a [M-45]⁺ fragment (m/z 199/201) and subsequent loss of carbon monoxide to yield a [M-45-28]⁺ fragment (m/z 171/173).[10][12]
Section 4: Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 3-bromo-2-fluorobenzoate stems from the reactivity of its C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[13][14] Ethyl 3-bromo-2-fluorobenzoate readily participates in these reactions, where the C-Br bond is coupled with an organoboron species (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[15] The reactivity of aryl bromides in this transformation is generally high, allowing for mild reaction conditions and broad functional group tolerance.[14]
The catalytic cycle, a cornerstone of organometallic chemistry, illustrates the mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow Protocol: Suzuki-Miyaura Coupling
This protocol provides a general, robust method for coupling Ethyl 3-bromo-2-fluorobenzoate with a generic arylboronic acid.
Materials:
-
Ethyl 3-bromo-2-fluorobenzoate (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.05 equiv) or Pd₂(dba)₃ (0.01-0.03 equiv)[16]
-
Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (2-4 mol% relative to Pd)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)[13]
-
Solvent: Dioxane, Toluene, or DMF, often with a small amount of water[14][15]
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add Ethyl 3-bromo-2-fluorobenzoate and the arylboronic acid to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to isolate the desired biaryl product.
Section 5: Applications in Drug Discovery and Materials Science
The structural motif provided by Ethyl 3-bromo-2-fluorobenzoate is prevalent in numerous biologically active molecules. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
-
Pharmaceutical Intermediates: Halogenated benzoic acids and their esters are critical building blocks in pharmaceutical synthesis. For instance, the parent acid, 3-Bromo-2-fluorobenzoic acid, is a known key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy. This highlights the industrial relevance of this structural class.
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of complex organic molecules, where halogenated aromatics often play a crucial role in modulating biological activity and environmental persistence.
-
Materials Science: Biaryl structures, readily synthesized from this intermediate via Suzuki coupling, are foundational to developing organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers.
Conclusion
Ethyl 3-bromo-2-fluorobenzoate is a high-value chemical intermediate whose utility is defined by its trifunctional nature. A comprehensive understanding of its physical properties, synthetic routes, and reactivity profile is crucial for its effective application. Its role as a substrate in robust and versatile C-C bond-forming reactions, particularly the Suzuki-Miyaura coupling, cements its importance as a go-to building block for chemists in both academic and industrial research, empowering the synthesis of the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. [Link]
-
Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. (n.d.). ACS Publications. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). ACS Publications. [Link]
-
ETHYL BENZOATE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Ethyl 3-bromo-2-fluorobenzoate. (n.d.). PubChem. [Link]
-
Ethyl 3-bromobenzoate. (n.d.). PubChem. [Link]
-
material safety data sheet - ethyl benzoate 99%. (n.d.). ScienceLab.com. [Link]
-
Ethyl 3-bromo-5-(tert-butyl)-2-fluorobenzoate. (n.d.). PubChem. [Link]
-
Benzoic acid, 4-bromo-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Propanoic acid, 3-bromo-2-oxo-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Ethyl 3-bromo-2-fluoro-6-methylbenzoate. (n.d.). PubChemLite. [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Ethyl 3-bromo-2-fluorobenzoate | C9H8BrFO2 | CID 17832538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. ETHYL 3-BROMOBENZOATE(24398-88-7) 13C NMR spectrum [chemicalbook.com]
- 9. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]
- 10. Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ETHYL 3-BROMOBENZOATE(24398-88-7) IR Spectrum [chemicalbook.com]
- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
